
5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione
描述
The compound "5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmaceuticals and has been the subject of numerous studies due to its biological and chemical properties. The dichlorophenyl group attached to the imidazolidine ring suggests potential for increased biological activity, possibly as an anticonvulsant or antibacterial agent, as seen in similar compounds .
科学研究应用
Anticancer and Anti-inflammatory Properties
5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione and similar compounds have been explored for their potential in medical science, particularly in cancer and inflammation research. For example, a related compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, was synthesized and found to exhibit in vitro anticancer activity against human breast adenocarcinoma cell lines, as well as anti-inflammatory properties (Uwabagira & Sarojini, 2019).
Antimicrobial Activity
Compounds structurally related to 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione have been shown to possess antimicrobial properties. For instance, studies on substituted imidazolidinediones and thioxoimidazolidinones have documented their synthesis and in vitro antimicrobial activity (Albuquerque et al., 1999).
Corrosion Inhibition
In the field of engineering and materials science, derivatives of 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione have been explored as corrosion inhibitors. For example, thiazolidinedione derivatives were investigated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solution, demonstrating the versatility of these compounds beyond biological applications (Yadav et al., 2015).
Psychopharmacological Research
Some derivatives of 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione have been studied in psychopharmacological research, particularly for their affinity to serotonin receptors and potential in treating disorders like depression and anxiety (Czopek et al., 2013).
DNA Binding and Antitumor Properties
The DNA binding affinity of imidazolidine derivatives, which are structurally related to 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione, has been a subject of interest due to their potential antitumor properties. Such studies can provide insights into the development of new anticancer drugs (Shah et al., 2013).
Antihyperglycemic Activity
Research into benzimidazole-thiazolidinedione hybrids, which are related to 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione, has demonstrated potential antihyperglycemic activity. These compounds were synthesized and tested in vitro and in vivo, showing promise in the treatment of diabetes (Gutiérrez-Hernández et al., 2019).
Anticonvulsant Activity
N-Mannich bases derived from imidazolidine-2,4-diones, which are structurally similar to 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione, have been synthesized and tested for their anticonvulsant properties. These studies contribute to the development of new treatments for epileptic disorders (Byrtus et al., 2011).
Anti-Inflammatory and Antimicrobial Applications
Derivatives of thiazolidine-2,4-dione, a core structure in 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione, have been synthesized and evaluated for their potential in treating inflammatory diseases and their antimicrobial activities. These findings highlight the therapeutic potential of these compounds in various medical applications (Ma et al., 2011).
安全和危害
This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
未来方向
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could undergo.
I hope this general information is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask!
属性
IUPAC Name |
5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-10(8(15)13-9(16)14-10)5-2-3-6(11)7(12)4-5/h2-4H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAOEYFITDQZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388378, DTXSID701191223 | |
| Record name | 5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-5-(3,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
52715-58-9, 52715-57-8 | |
| Record name | (+)-5-(3,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52715-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-5-(3,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid](/img/structure/B1334872.png)
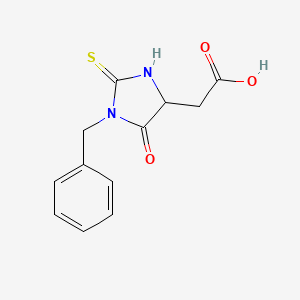
![[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid](/img/structure/B1334875.png)
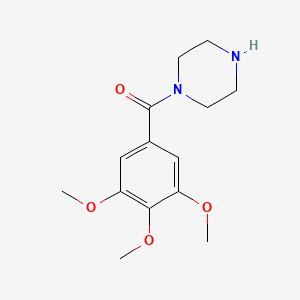
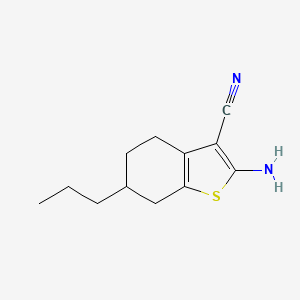
![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)
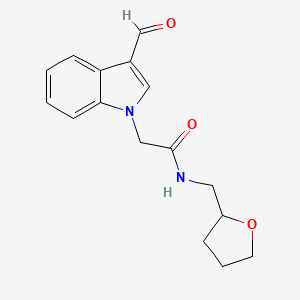

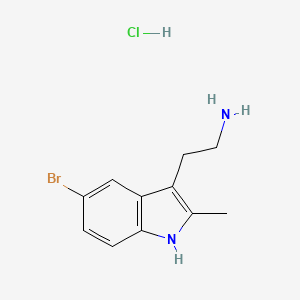
![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)
